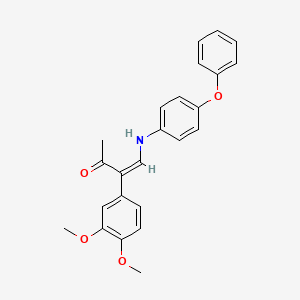

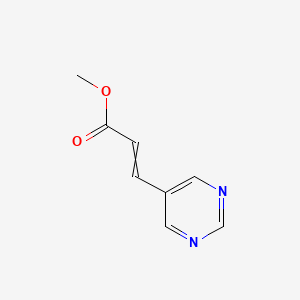

![molecular formula C18H15N3O2S2 B2568236 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 864975-69-9](/img/structure/B2568236.png)

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives have been studied for their potential antidepressant and anticonvulsant effects . In a forced swimming test, certain derivatives showed significant antidepressant and anticonvulsant effects .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H15N3O2S2) and molecular weight (369.46). More detailed properties such as melting point, boiling point, and solubility would require further experimental analysis.Scientific Research Applications

Organic Electronics and Semiconductors

The thiazolo[5,4-d]thiazole moiety, fused with a (bi)heterocycle, exhibits electron deficiency, high oxidative stability, and a rigid planar structure. These features make it an excellent building block for semiconductors used in organic electronics . Researchers have explored its potential in organic photovoltaics (solar cells) due to its efficient intermolecular π–π overlap. By functionalizing the thiazolo[5,4-d]thiazole backbone, scientists have expanded the conjugated backbone of semiconducting materials, leading to improved device performance.

Photophysical Phenomena

In different solvent environments, the compound 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) exhibits intriguing photophysical behavior. Researchers have observed distinct properties, which could have implications for applications in optoelectronics and sensing . Further investigations are ongoing to understand these phenomena fully.

Protein Tyrosine Phosphatase 1B Inhibition

As a novel class of inhibitors, acetamidobenzoic acid derivatives, including our compound of interest, have shown promise in inhibiting protein tyrosine phosphatase 1B (PTP1B). PTP1B is a therapeutic target for Type II diabetes management. By designing and synthesizing derivatives, researchers aim to develop effective treatments .

Mechanism of Action

Safety and Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures. Specific safety data and hazards associated with this compound are not available in the retrieved resources.

Future Directions

The future directions for research on this compound could involve further exploration of its potential pharmacological effects, as well as the development of more efficient synthesis methods . Additionally, more detailed studies on its physical and chemical properties could provide valuable information for its potential applications.

properties

IUPAC Name |

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S2/c1-23-9-8-21-14-4-2-3-5-15(14)25-18(21)20-17(22)12-6-7-13-16(10-12)24-11-19-13/h2-7,10-11H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDKAVOJZZQIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)

![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)

![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2568172.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2568174.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2568175.png)